molecular formula C11H14O4 B1649305 Bancroftinone CAS No. 14964-98-8

Bancroftinone

Cat. No.: B1649305
CAS No.: 14964-98-8
M. Wt: 210.23 g/mol
InChI Key: DUTVTRPNMVUOIS-UHFFFAOYSA-N
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Mechanism of Action

This aromatic ketone belongs to the class of alkyl-phenylketones . The following sections will delve into the various aspects of Bancroftinone’s mechanism of action.

Target of Action

It is known that this compound displays significant inhibitory effects on the activity of certain enzymes, such as cyclooxygenase-2 (cox-2) .

Mode of Action

Given its inhibitory effects on cox-2 , it can be inferred that this compound interacts with this enzyme, leading to changes in its activity. This interaction could potentially alter the biochemical processes in which COX-2 is involved.

Biochemical Pathways

Considering its inhibitory effects on cox-2 , it is plausible that this compound could influence the biochemical pathways involving this enzyme. The downstream effects of this interaction would depend on the specific role of COX-2 in these pathways.

Result of Action

Given its inhibitory effects on cox-2 , this compound likely leads to changes at the molecular and cellular levels, potentially influencing the processes in which COX-2 is involved.

Preparation Methods

Synthetic Routes and Reaction Conditions: Bancroftinone can be synthesized through the reaction of benzoic acid and benzaldehyde under alkaline conditions . The specific synthetic route and conditions may vary based on the desired yield and purity. The general reaction involves the condensation of benzoic acid with benzaldehyde in the presence of a base such as sodium hydroxide, followed by purification steps to isolate the desired product .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional steps for purification and quality control to ensure the compound meets industrial standards .

Properties

IUPAC Name

1-(6-hydroxy-2,4-dimethoxy-3-methylphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O4/c1-6-9(14-3)5-8(13)10(7(2)12)11(6)15-4/h5,13H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUTVTRPNMVUOIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C(=C1OC)C(=O)C)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701317702
Record name Bancroftinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701317702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Bancroftinone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0041406
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

14964-98-8
Record name Bancroftinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14964-98-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bancroftinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701317702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bancroftinone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0041406
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

44 - 45 °C
Record name Bancroftinone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0041406
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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